2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
Description
2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is a chemical compound with a molecular formula of C11H15ClN2S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.ClH/c1-9-3-2-4-10(7-9)8-14-11-12-5-6-13-11;/h2-4,7H,5-6,8H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNBJPUACQHBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055196-26-3 | |
| Record name | 2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride typically involves the reaction of 3-methylbenzyl chloride with 4,5-dihydro-1H-imidazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including 2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride, have demonstrated significant antimicrobial properties. Research indicates that modifications in the imidazole structure can enhance its efficacy against various pathogens:
- Mechanism of Action : Imidazole compounds can interfere with microbial cell wall synthesis and disrupt cellular processes, leading to cell death.
- Case Studies : A study highlighted the synthesis of imidazole derivatives that exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives may also show effectiveness against other bacterial strains .
Anti-inflammatory Properties
The anti-inflammatory effects of imidazole derivatives are well-documented. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases:
- Research Findings : In vitro studies have shown that imidazole derivatives can significantly reduce inflammation markers in human cell lines. For instance, compounds structurally related to this compound have been found to lower levels of TNF-alpha and IL-6 .
Anticancer Potential
Imidazole compounds are increasingly being explored for their anticancer properties due to their ability to induce apoptosis in cancer cells:
- Mechanism : These compounds can disrupt the signaling pathways involved in cell proliferation and survival.
- Case Studies : Research has indicated that certain imidazole derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of imidazole derivatives is crucial for optimizing their biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of thio group | Enhances binding affinity to target proteins |
| Substituents on benzyl ring | Modulates lipophilicity and cellular uptake |
| Dihydro-imidazole core | Increases stability and bioavailability |
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies include:
Mechanism of Action
The mechanism of action of 2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
- 2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
- 2-[(3-methylphenyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
Uniqueness
2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it more effective in certain applications compared to its analogs.
Q & A
Q. What are the common synthetic routes for 2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and thioether formation. Key steps include:
- Cyclization of imidazole precursors under controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂ or Ar) to prevent oxidation .
- Thioether linkage formation using coupling agents like NaSH or thiourea derivatives, with solvent choices (e.g., DMF or ethanol) critical for yield .
- Hydrochloride salt formation via acidification (HCl gas or aqueous HCl) and recrystallization for purity .
- Optimization strategies :
- Use of high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for structural validation .
- Reaction monitoring via TLC or HPLC to adjust time/temperature dynamically .
Table 1 : Representative Reaction Conditions for Key Steps
| Step | Solvent | Temperature (°C) | Catalyst/Agent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Ethanol | 70 | NH₄OAc | 65–75 | |
| Thioether Formation | DMF | RT to 60 | NaSH | 50–60 | |
| Salt Formation | MeOH/HCl | 0–5 (ice bath) | HCl gas | 85–90 |
Q. How is the structural characterization of this compound performed to confirm purity and identity?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks for the imidazole ring (δ 3.2–4.0 ppm for dihydro protons) and aromatic substituents (δ 6.8–7.4 ppm) .
- FT-IR : Confirm thioether (C-S stretch ~650 cm⁻¹) and imidazole (N-H bend ~1600 cm⁻¹) groups .
- Chromatography :
- HPLC : Purity assessment (>95%) using C18 columns and UV detection (λ = 254 nm) .
- X-ray Crystallography : Resolve crystal structure (e.g., monoclinic P2₁/c space group) for bond-length validation .
Advanced Research Questions
Q. How can computational methods streamline the design of synthetic pathways for novel imidazole derivatives?
- Methodological Answer :
- AI-Driven Retrosynthesis : Tools like ICReDD integrate quantum chemical calculations and reaction databases (e.g., Reaxys) to predict feasible routes .
- Reaction Path Search :
- Use density functional theory (DFT) to model transition states and energy barriers for cyclization steps .
- Machine learning (ML) models prioritize precursors with high "Template Relevance" scores (e.g., BKMS_METABOLIC database) .
- Case Study : ICReDD reduced optimization time for a similar imidazole derivative by 40% using computational screening of solvent/catalyst combinations .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Assay Validation :
- Replicate experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
- Use orthogonal assays (e.g., MIC vs. time-kill kinetics) to confirm activity .
- Purity Impact :
- Screen batches via HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) as contributors to variability .
- Structural Analogues :
- Compare activity of 2-[(3-methylbenzyl)thio] derivatives with/without dihydro-imidazole rings to isolate pharmacophores .
Table 2 : Biological Activity Comparison of Analogues
| Compound Substituent | Antimicrobial IC₅₀ (µM) | Cytotoxicity (HeLa IC₅₀, µM) | Reference |
|---|---|---|---|
| 3-Methylbenzylthio | 12.3 ± 1.2 | 8.5 ± 0.9 | |
| 4-Chlorobenzylthio | 9.8 ± 0.7 | 5.2 ± 0.6 |
Q. What strategies are effective for improving aqueous solubility without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEGylated groups at the imidazole N-H position to enhance hydrophilicity .
- Co-Crystallization : Screen counterions (e.g., succinate vs. hydrochloride) to modify crystal lattice energy and dissolution rates .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) or use cyclodextrin complexes to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
